Murisolin

Description

Properties

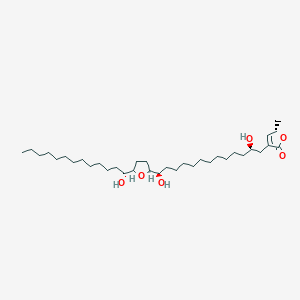

Molecular Formula |

C35H64O6 |

|---|---|

Molecular Weight |

580.9 g/mol |

IUPAC Name |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-13-16-19-22-31(37)33-24-25-34(41-33)32(38)23-20-17-14-11-10-12-15-18-21-30(36)27-29-26-28(2)40-35(29)39/h26,28,30-34,36-38H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1 |

InChI Key |

PYNFAPLXMQHUNR-YZDQYAEISA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O |

Synonyms |

16,19-cis-murisolin murisolin |

Origin of Product |

United States |

Isolation and Structural Analysis of Murisolin

Natural Sources and Isolation Methodologies for Murisolin

This compound is an annonaceous acetogenin (B2873293) primarily isolated from Annona muricata, a plant belonging to the Annonaceae family, commonly known as the custard apple or soursop family. wisdomlib.orgmdpi.comwikipedia.org Various parts of the A. muricata plant, including the seeds, stembark, roots, and fruits, have been identified as sources of this compound. mdpi.comresearchgate.netamazonaws.com Chemical investigations of freeze-dried seeds and the stembark of A. muricata have successfully led to the isolation of this compound. wisdomlib.orgresearchgate.net The presence of this compound in A. muricata underscores the plant's rich phytochemical profile, which includes a variety of other acetogenins (B1209576), alkaloids, and terpenes. wisdomlib.orgmdpi.com

While Annona muricata is a principal source, this compound and its analogs have also been isolated from other species within the extensive Annonaceae family. mdpi.compsu.edu For instance, this compound has been obtained from the seeds of Asimina triloba, another member of the Annonaceae family. researchgate.net The Annonaceae family is large, with about 108 accepted genera and approximately 2400 known species, and is a rich source of annonaceous acetogenins. wikipedia.orgpsu.edu Research has also identified this compound analogs, such as 16,19-cis-murisolin (B1247483) and this compound A, from Asimina triloba seeds, highlighting the structural diversity of these compounds within the plant family. researchgate.net

The isolation of this compound from its natural sources involves a multi-step process of extraction and purification. The general procedure begins with the collection and processing of the plant material, such as the seeds or stembark of Annona muricata. wisdomlib.orgresearchgate.net The dried and ground plant material is typically subjected to solvent extraction.

One common method involves initial extraction with a nonpolar solvent like petroleum ether, followed by more polar solvents. wisdomlib.orgamazonaws.com For instance, in one study, the crude extract from A. muricata seeds was obtained using an ethanolic solution. researchgate.net More advanced techniques like thermosonication-assisted extraction (TSAE) have also been employed to enhance the extraction yield of acetogenins from A. muricata seeds. researchgate.net

Following extraction, the crude mixture undergoes various chromatographic techniques for purification. These often include column chromatography on silica (B1680970) gel and may be followed by preparative High-Performance Liquid Chromatography (HPLC) to separate isomeric and epimeric acetogenins. psu.edu The final purification steps can yield this compound as a waxy substance. wisdomlib.orgamazonaws.com

| Plant Source | Part Used | Extraction Solvent(s) | Purification Techniques | Reference(s) |

| Annona muricata | Stembark | Petroleum ether | Chromatographic techniques | wisdomlib.org |

| Annona muricata | Seeds | Ethanolic solution | Column chromatography | researchgate.net |

| Annona muricata | Seeds | Not specified | Not specified | researchgate.net |

| Asimina triloba | Seeds | Not specified | Brine shrimp lethality-directed fractionation | researchgate.net |

Exploration of Other Annonaceae Species Yielding this compound and its Analogs

Stereochemical Elucidation of this compound and Related Isomers

The complex structure of this compound, with its multiple chiral centers, necessitates sophisticated methods for determining its precise three-dimensional arrangement.

The determination of the absolute and relative configuration of this compound has been a significant area of research. The relative stereochemistry of the stereogenic centers can often be deduced through careful analysis of ¹H and ¹³C-NMR spectra, by comparing the data of the natural product with synthetic models. psu.edu The absolute configuration of this compound has been assigned as 4R,15R,16R,19R,20R,34S. hebmu.edu.cn

One powerful technique for determining the absolute configuration of the carbinols near the tetrahydrofuran (B95107) (THF) rings is the advanced Mosher ester methodology. psu.edu This involves derivatizing the compound with a chiral reagent, such as Mosher's acid, and analyzing the NMR spectra of the resulting diastereomers. psu.eduhebmu.edu.cn The synthesis of various stereoisomers of this compound has also been instrumental in confirming its structure. acs.orgbeilstein-journals.org By comparing the physical and spectroscopic properties of the synthesized isomers with the natural product, the correct stereochemistry can be unequivocally established. hebmu.edu.cn

Advanced spectroscopic techniques are indispensable for the structural and stereochemical elucidation of this compound. solubilityofthings.com High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is a cornerstone of this analysis. researchgate.netnumberanalytics.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon connectivities, which helps in assembling the carbon skeleton and assigning chemical shifts. researchgate.netdlsu.edu.ph

| Technique | Information Provided | Application to this compound | Reference(s) |

| 1D & 2D NMR Spectroscopy | Connectivity of atoms, relative stereochemistry | Elucidation of the primary structure and relative configuration | researchgate.net, dlsu.edu.ph, researchgate.net |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirmation of molecular formula and structural subunits | wisdomlib.org, amazonaws.com, researchgate.net |

| Mosher Ester Analysis | Absolute configuration of hydroxyl groups | Determination of the absolute stereochemistry at chiral centers | hebmu.edu.cn, psu.edu |

| X-ray Crystallography | Precise 3D arrangement of atoms, absolute configuration | Potential for unambiguous structural confirmation | bbk.ac.uk, purechemistry.org |

| Circular Dichroism (CD) | Information on chirality | Comparison with reference spectra to help determine absolute configuration | purechemistry.org |

Synthetic Strategies and Chemical Modifications of Murisolin

Total Synthesis Approaches to Murisolin

The total synthesis of this compound presents significant challenges, primarily due to the presence of multiple contiguous stereocenters within the THF ring and along the aliphatic chain, as well as the α,β-unsaturated γ-lactone moiety. Various strategies have been developed to address these challenges, focusing on the stereocontrolled construction of the key fragments and their subsequent coupling.

Pioneering Total Syntheses of this compound and its Diastereomers

The first total synthesis of this compound was reported by Tanaka's group in 2004. beilstein-journals.orgrsc.orgnih.govrsc.org This pioneering work established a convergent approach, successfully assembling the complex structure of the natural product. Their strategy involved the synthesis of the THF ring segment and the γ-lactone segment, followed by their coupling. rsc.org The successful synthesis also allowed for the preparation of natural 16,19-cis-murisolin (B1247483) and unnatural 16,19-cis-murisolin, providing access to related diastereomers. beilstein-journals.org

Following this, Makabe's group reported their total synthesis of this compound in 2006. beilstein-journals.org Their approach also focused on the construction of the mono-THF moieties and the α,β-unsaturated γ-lactone segment, which were then coupled to form the final product. beilstein-journals.org

Curran's group contributed significantly by developing a fluorous mixture synthesis strategy for the preparation of a stereoisomer library of (+)-murisolin and fifteen of its isomers, first reported in 2004 and with full details in 2006. beilstein-journals.orgacs.orgacs.orgacs.orgnih.gov This innovative approach allowed for the parallel synthesis and purification of multiple stereoisomers, providing valuable insights into the structure-activity relationships of the this compound family. acs.orgacs.orgacs.orgnih.gov

Key Methodologies in Stereocontrolled Synthesis

The stereocontrolled construction of the THF ring and the introduction of chirality along the aliphatic chain are critical aspects of this compound total synthesis. Several key methodologies have been employed to achieve high levels of stereo- and diastereoselectivity.

Asymmetric alkynylation has been a crucial methodology for the stereoselective construction of key intermediates in the synthesis of this compound and other acetogenins (B1209576). Tanaka's group utilized asymmetric alkynylation of an α-tetrahydrofuranic aldehyde with 1,6-heptadiyne (B51785) to construct the threo/trans/threo-type THF ring moiety with excellent stereoselectivity in their first total synthesis of this compound. beilstein-journals.orgrsc.orgnih.govrsc.org This method allowed for the efficient introduction of chirality and the formation of the carbon framework necessary for the THF ring. The asymmetric alkynylation of α-oxyaldehyde and α-tetrahydrofuranic aldehyde with (S)-3-butyne-1,2-diol derivatives has been shown to proceed in good yield with very high diastereoselectivity, providing access to mono- and bis-THF cores. nih.govjst.go.jpthieme-connect.com

Sonogashira coupling reactions have been widely applied in the total synthesis of this compound for the construction of the carbon chain by coupling different molecular fragments. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming new carbon-carbon bonds. scirp.orgorganic-chemistry.org In the synthesis of this compound, Sonogashira coupling has been effectively used to connect the THF ring segment with the γ-lactone-containing segment. beilstein-journals.orgrsc.orgnih.govrsc.org For instance, Tanaka's synthesis involved the Sonogashira coupling of a THF-containing alkyne with an iodide derived from the γ-lactone. rsc.org Makabe's synthesis also employed a Sonogashira cross-coupling reaction to join the THF moiety and the γ-lactone. beilstein-journals.org

Transannular O-heterocyclization has been identified as a useful and highly stereoselective tool in the total synthesis of this compound and 16,19-cis-murisolin. researchgate.netacs.orgacs.orgnih.gov This metal-free transformation is particularly valuable as it can introduce multiple stereocenters in a single step. researchgate.netacs.orgacs.orgnih.gov Its application in the synthesis of this compound highlights its efficiency in constructing the cyclic ether core with precise stereochemical control. researchgate.netacs.org This methodology represents a powerful alternative to stepwise approaches for establishing the stereochemistry of the THF ring.

Fluorous mixture synthesis (FMS) has been employed as an efficient strategy for the parallel synthesis of stereoisomer libraries of this compound. beilstein-journals.orgacs.orgacs.orgacs.orgnih.gov This technique involves tagging different stereoisomeric precursors with distinct fluorous tags, allowing them to be mixed and carried through a synthetic sequence in parallel. acs.orgacs.orgacs.orgnih.gov The mixtures are then demixed using fluorous high-performance liquid chromatography (HPLC), and the fluorous tags are removed to yield the individual, pure stereoisomers. acs.orgacs.orgacs.orgnih.gov Curran's group successfully applied a 4-mix/4-split strategy using FMS to synthesize a library of 16 stereoisomers of this compound, significantly leveraging synthetic effort compared to traditional parallel synthesis. acs.orgacs.orgacs.orgnih.gov This approach has been instrumental in generating diverse sets of this compound stereoisomers for biological evaluation and structure-activity relationship studies. acs.org

Here is a summary of some total synthesis approaches:

| Group | Year | Key Methodologies | Synthesized Compounds |

| Tanaka | 2004 | Asymmetric Alkynylation, Sonogashira Coupling | This compound, 16,19-cis-murisolin, unnatural 16,19-cis-murisolin |

| Curran | 2004 | Fluorous Mixture Synthesis | Library of 16 this compound Stereoisomers |

| Makabe | 2006 | Sonogashira Coupling, Sharpless Asymmetric Dihydroxylation | This compound, (15R,16R,19S,20S)-cis-murisolin, (15R,16R,19R,20S)-murisolin A |

| Haufe | 2012 | Transannular O-Heterocyclization | This compound, 16,19-cis-murisolin |

This table highlights the diverse strategies and key reactions employed in the total synthesis of this compound and its related diastereomers, demonstrating the advancements in stereocontrolled synthesis to access these complex natural products.

Transannular O-Heterocyclization as a Pivotal Step

Stereodivergent Syntheses of this compound and its Isomers

Stereodivergent synthesis allows for the preparation of multiple stereoisomers from a common starting material or intermediate, which is particularly valuable for exploring the structure-activity relationships of complex natural products like this compound. researchgate.netacs.orgnih.govpitt.edubohrium.com

Curran's group reported a strategy for the synthesis of a stereoisomer library of (+)-murisolin and 15 of its isomers using a 4-mix/4-split strategy based on fluorous mixture synthesis. beilstein-journals.orgnih.gov This approach involved tagging intermediates with different fluorous p-methoxybenzyl (PMB) groups to encode configurations, allowing for the synthesis and separation of mixtures of dihydroxy-tetrahydrofurans. acs.orgnih.govbohrium.com These mixtures were then coupled with a hydroxybutenolide, followed by hydrogenation, demixing, and detagging to yield the individual stereoisomers. acs.orgnih.gov

Another stereodivergent approach utilized transannular O-heterocyclization as a key step for the synthesis of this compound and 16,19-cis-murisolin. researchgate.netacs.orgnih.gov This method was highlighted for its high stereoselectivity and metal-free nature, introducing four stereocenters in a single step. researchgate.netacs.orgnih.gov The efficiency of this synthesis was further demonstrated by a late-stage stereodivergent separation of the synthetic routes for both compounds. researchgate.netacs.org

Makabe's group also reported the total synthesis of this compound, (15R,16R,19S,20S)-cis-murisolin, and (15R,16R,19R,20S)-murisolin A, synthesizing the mono-THF moieties from an epoxy alcohol using Sharpless asymmetric dihydroxylation (AD-mix-β and AD-mix-α) and Mitsunobu reactions to control the stereochemistry of the THF ring. beilstein-journals.orgnih.govsemanticscholar.org

Tanaka's group achieved the first total synthesis of this compound using asymmetric alkynylation and Sonogashira coupling as key steps. beilstein-journals.orgnih.govnih.govrsc.org The threo/trans/threo-type THF ring was constructed with high stereoselectivity through asymmetric alkynylation of an α-tetrahydrofuranic aldehyde. beilstein-journals.orgrsc.org

These stereodivergent strategies are crucial for accessing the diverse array of this compound stereoisomers, enabling comprehensive studies of how stereochemistry influences biological activity.

Rational Design and Synthesis of this compound Derivatives and Analogs

Rational design in the synthesis of this compound derivatives and analogs involves modifying specific parts of the molecule to investigate the impact of these changes on biological activity and to potentially improve desired properties. mdpi.comthieme-connect.comresearchgate.net Key areas of modification include the tetrahydrofuran (B95107) ring system, the gamma-lactone functionality, and the alkyl chain with its hydroxyl substitutions. mdpi.comthieme-connect.com

The THF ring is a core structural feature of this compound and many other acetogenins. mdpi.comthieme-connect.comuni-muenster.de Modifications to this ring system have been explored to understand its role in the compound's activity. While specific detailed examples of modifications to the this compound THF ring system were not extensively detailed in the provided search results, general approaches to modifying the THF moiety in acetogenin (B2873293) analogs have been reported. These include altering the stereochemistry of the flanking hydroxyl groups or introducing other functional groups around the ring. mdpi.comthieme-connect.com The synthesis of different THF ring core diastereomers is a fundamental aspect of creating acetogenin analogs. nih.govresearchgate.net

The α,β-unsaturated γ-lactone is another crucial part of the this compound structure, often found at the terminus of the fatty acid chain in acetogenins. mdpi.comthieme-connect.comuni-muenster.de This moiety is considered essential for the biological activity of many acetogenins. mdpi.comthieme-connect.com Modifications to the γ-lactone functionality can involve altering the saturation of the double bond, changing substituents on the ring, or replacing the lactone with a different functional group. mdpi.comthieme-connect.com Research on acetogenin analogs has included synthesizing compounds with modified γ-lactone rings to study the effect on their inhibitory activities against biological targets. mdpi.comthieme-connect.com For instance, some studies have explored replacing the γ-lactone with other cyclic systems or modifying the attached propanol (B110389) unit. mdpi.com

These rational design strategies, coupled with advanced synthetic methodologies, allow for the creation of a diverse range of this compound derivatives and analogs with tailored structural features, facilitating comprehensive investigations into their biological mechanisms and potential applications.

Preclinical Investigations of Murisolin S Biological Activities

Antineoplastic Activity in In Vitro Cellular Models

Murisolin has demonstrated notable antineoplastic properties in various laboratory studies, primarily focusing on its cytotoxic and antiproliferative effects against human tumor cell lines.

This compound has been shown to exhibit potent cytotoxic activity against a range of human tumor cell lines. nih.gov Research indicates that its potency can be 100,000 to 1,000,000 times that of Adriamycin, a conventional chemotherapy drug. nih.gov Studies have reported its effectiveness against various cancer cell types, including but not limited to pancreatic, lung, and prostate cancer cell lines. nih.govresearchgate.netphcog.com

One study highlighted its activity against prostate cancer PC-3 cells. researchgate.net Another investigation using fruit extracts of Annona muricata, from which this compound is derived, demonstrated cytotoxic effects against lung cancer cell lines A549 and H1975, as well as oral cancer cell lines SCC9 and SCC25. phcog.com Specifically, the ethyl-acetate extract showed an IC50 value of 89.48 μg/mL against the A-549 lung cancer cell line. phcog.com

Table 1: Cytotoxic Activity of this compound and Related Compounds/Extracts

| Compound/Extract | Cancer Cell Line | Measurement | Result | Citation |

|---|---|---|---|---|

| This compound | General Human Tumor Cells | Potency vs. Adriamycin | 10^5 to 10^6 times higher | nih.gov |

| This compound | Prostate Cancer (PC-3) | Anti-proliferative | Active | researchgate.net |

| Annona muricata Ethyl-Acetate Extract | Lung Cancer (A-549) | IC50 | 89.48 μg/mL | phcog.com |

| Annona muricata Hydro-alcoholic Extract | Lung Cancer (H1975) | IC50 | 184.3 μg/mL | phcog.com |

| Annona muricata Hydro-alcoholic Extract | Oral Cancer (SCC9) | IC50 | 149.7 μg/mL | phcog.com |

In addition to direct cell killing, this compound exerts antiproliferative effects, inhibiting the growth and division of cancer cells. researchgate.net This activity is a key aspect of its potential as an antineoplastic agent. Research on acetogenins (B1209576), the class of compounds this compound belongs to, indicates they can halt the cell cycle, often in the G1 phase. phytojournal.comijper.org This prevents cancer cells from replicating their DNA and proceeding to mitosis.

Studies on related acetogenins from Annona muricata have shown antiproliferative effects on human prostate cancer cells. researchgate.net For instance, muricins J, K, and L demonstrated antiproliferative activity against PC-3 cells. researchgate.netphytojournal.com

Selective Cytotoxicity Against Various Human Tumor Cell Lines

Elucidation of Molecular Mechanisms of Action

The anticancer effects of this compound are rooted in its ability to interfere with fundamental cellular processes, particularly those related to energy metabolism and programmed cell death.

A primary mechanism of action for this compound and other annonaceous acetogenins is the inhibition of Mitochondrial Complex I. phytojournal.comijper.org This enzyme complex, also known as NADH: ubiquinone oxidoreductase, is the first and largest enzyme in the mitochondrial electron transport chain. frontiersin.org By inhibiting this complex, this compound effectively disrupts the flow of electrons, a critical step in cellular respiration. ijper.orgfrontiersin.org This inhibitory action is considered a key reason for the selective toxicity of acetogenins towards cancer cells, which often have higher energy demands. ijper.org

The inhibition of Complex I disrupts the regeneration of NAD+ from NADH, affecting numerous metabolic pathways that depend on this coenzyme. frontiersin.org

The inhibition of Mitochondrial Complex I directly leads to a significant disruption in the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. ijper.orgfrontiersin.org The electron transport chain generates a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to produce ATP. frontiersin.orgnih.gov By blocking Complex I, this compound cripples this process, leading to a state of energetic crisis within the cancer cell. nih.govnih.gov

This depletion of ATP has widespread consequences, affecting numerous energy-dependent cellular functions and ultimately contributing to cell death. frontiersin.org The reliance of cancer cells on high rates of metabolism makes them particularly vulnerable to this disruption of their energy supply. ijper.org

This compound and related acetogenins have been shown to induce apoptosis, or programmed cell death, in cancer cells. ijper.org This is a crucial mechanism for eliminating cancerous cells in a controlled manner. The induction of apoptosis is often a downstream consequence of the mitochondrial dysfunction caused by the compound. ijper.orgmdpi.com

The disruption of the mitochondrial membrane potential and the leakage of pro-apoptotic factors like cytochrome c are key events that trigger the apoptotic cascade. scispace.commdpi.com This leads to the activation of a family of proteases called caspases, which execute the apoptotic program. ijper.orgmdpi.com Studies have shown that acetogenins can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, further promoting cell death. phytojournal.comnih.gov

DNA Fragmentation

Mechanisms of Cell Cycle Arrest (e.g., G1 Phase)

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle. Some anticancer agents work by arresting the cell cycle at specific phases, preventing cancer cell proliferation.

Annonaceous acetogenins, including potentially this compound, have been shown to cause cell cycle arrest, particularly at the G0/G1 phase. ijper.orgmdpi.com This arrest prevents the cells from entering the S phase, where DNA replication occurs. ijper.org This blockage of the G1/S transition is a significant mechanism of the antiproliferative effects of these compounds. ijper.orgfrontiersin.org The arrest in the G1 phase provides an opportunity for the cell to either repair DNA damage or undergo apoptosis. frontiersin.org

Overcoming Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a major challenge in cancer therapy, where cancer cells become resistant to a variety of chemotherapy drugs. healthcare-in-europe.com One of the key mechanisms of MDR is the overexpression of ATP-dependent efflux pumps, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell. thieme-connect.com

Annonaceous acetogenins have demonstrated the ability to overcome MDR in tumor cells. thieme-connect.combeilstein-journals.org This is thought to be due to their ability to inhibit the mitochondrial complex I, leading to a depletion of ATP. beilstein-journals.org Since the MDR pumps are ATP-dependent, this reduction in cellular ATP levels hinders their function, making the cancer cells more susceptible to the cytotoxic effects of anticancer drugs. thieme-connect.com

DNA Topoisomerase I Toxin Activity

DNA topoisomerases are enzymes that are essential for DNA replication and transcription. kemri.go.ke They work by creating transient breaks in the DNA backbone to relieve torsional stress. kemri.go.ke DNA topoisomerase I is a target for some anticancer drugs, which act as inhibitors and lead to DNA damage and cell death. kemri.go.ke

Some acetogenins have been identified as DNA topoisomerase I toxins. ijper.org By inhibiting this enzyme, these compounds can disrupt DNA function and cell survival, contributing to their anticancer activity. ijper.orgkemri.go.ke

Evaluation in In Vivo Animal Models

While in vitro studies provide valuable insights into the mechanisms of action of a compound, in vivo studies in animal models are crucial for evaluating its potential therapeutic efficacy in a whole organism.

This compound A, isolated from Annona muricata, has been investigated in in vivo mice models for its anti-ovarian cancer properties. arcjournals.org In these studies, mice were injected with ovarian cancer cells to form ascites. arcjournals.org The treatment with the isolated compound showed dose-dependent activity on tumor parameters. arcjournals.org These in vivo experiments suggest that this compound possesses anti-tumor activities in a living system. arcjournals.org Further in vivo tests are necessary to fully understand the potential of acetogenins as therapeutic agents. ijper.orgthieme-connect.com

Efficacy in Xenograft Tumor Models

Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient animals like mice, are a cornerstone of preclinical cancer research for evaluating the effectiveness of new treatments. altogenlabs.comnih.gov These models allow for the in vivo study of human tumor growth and response to potential anticancer agents. altogenlabs.com Different types of xenograft models are utilized, including subcutaneous models, which are simpler to establish, and orthotopic models, where the tumor is placed in the corresponding organ, offering a more clinically relevant microenvironment. nih.govmdpi.com

While Annonaceous acetogenins, the class of compounds to which this compound belongs, are noted for their potent antitumor properties, specific in vivo xenograft studies detailing the efficacy of isolated this compound are not extensively documented in the available research. thieme-connect.comresearchgate.net However, studies on closely related hybrid acetogenins provide insight into how these compounds are evaluated. For instance, in one study, nude mice were implanted with human lung cancer (NCI-H23) xenografts. rsc.org The subsequent administration of synthetic acetogenin (B2873293) analogs, such as an amide and a sulfonamide, was assessed by monitoring changes in tumor volume and the body weight of the mice. rsc.org

Although direct xenograft data for this compound is limited, its potential is inferred from its significant in vitro cytotoxicity against various cancer cell lines, which is often a precursor to in vivo testing. nih.govmedwinpublishers.com

Impact on Tumor Growth and Progression in Preclinical Systems

The primary mechanism by which Annonaceous acetogenins are thought to inhibit tumor growth is through the inhibition of the mitochondrial complex I (NADH: ubiquinone oxidoreductase), a critical component of the electron transport system. beilstein-journals.org This inhibition leads to a depletion of adenosine triphosphate (ATP), which disproportionately affects cancer cells due to their high energy demands, ultimately leading to apoptosis. beilstein-journals.org

Preclinical investigations into this compound and related compounds from Annona muricata (soursop) have demonstrated significant cytotoxic effects against a wide array of cancer cell lines in vitro. nih.gov These findings suggest a potential to inhibit tumor proliferation and progression. This compound, specifically, has been identified as a cytotoxic mono-tetrahydrofuran-γ-lactone acetogenin. mdpi.com

The table below summarizes the in vitro cytotoxic activity of this compound and other acetogenins derived from A. muricata against various cancer cell lines, indicating their potential to impact tumor growth at a cellular level.

| Compound Name | Compound Type | Plant Source | Target Cancer Cell Line | Reported Efficacy (ED₅₀) | Reference |

| This compound | Acetogenin | Seed | Human hepatoma (Hep G2) | 0.1 μg/mL | nih.gov |

| Annonacin | Acetogenin | Leaf | Human hepatoma (Hep G2) | 0.0001 μg/mL | nih.gov |

| Annonacinone | Acetogenin | Seed | Human hepatoma (Hep G2) | 0.01 μg/mL | nih.gov |

ED₅₀: The median effective dose required to produce a specified effect in 50% of the cell population.

Studies on A. muricata extracts, which contain a mixture of acetogenins including this compound, have shown they can induce apoptosis and necrosis in cancer cells and inhibit proliferation across multiple cancer types such as pancreatic, lung, breast, and colorectal cancer. nih.govmedwinpublishers.commdpi.com For example, ethanolic extracts were found to induce necrosis in pancreatic cancer cells by inhibiting cellular metabolism and depleting ATP. medwinpublishers.com

Other Investigated Biological Activities in Preclinical Settings

Antiprotozoal Mechanisms

Extracts from Annona muricata, the natural source of this compound, have demonstrated notable antiprotozoal activity in preclinical studies. nih.gov The class of Annonaceous acetogenins is recognized for a broad spectrum of biological activities, including antiparasitic and antiprotozoal effects. thieme-connect.combeilstein-journals.org

Research has shown that A. muricata extracts are active against several protozoan parasites. In vitro studies have documented efficacy against Leishmania spp., Trypanosoma cruzi, Plasmodium falciparum, and Toxoplasma gondii. mdpi.comnih.gov While these studies confirm the antiprotozoal potential of the plant's extracts, the specific mechanisms of action attributed directly to this compound are not fully elucidated. The activity is generally linked to the presence of acetogenins and other bioactive compounds within the extracts. nih.govresearchgate.net

Anthelmintic and Antiparasitic Efficacy

The traditional use of Annona muricata includes applications for parasitic and worm infections. mdpi.com Crushed seeds are traditionally believed to have anthelmintic properties against both internal and external parasites, and the root-bark is also used for its purported anthelmintic effects. mdpi.com The plant has been used in folk medicine as an insecticide and to treat parasites. mdpi.comnih.gov

Scientific investigations support these traditional uses, with studies confirming the antiparasitic activity of Annonaceous acetogenins. thieme-connect.combeilstein-journals.org The efficacy of anthelmintics is often evaluated using methods like the Fecal Egg Count Reduction Test (FECRT), which measures the reduction in parasite egg counts after treatment. frontiersin.orgd-nb.info While this is a standard method, specific studies quantifying the anthelmintic efficacy of isolated this compound using such tests are not detailed in the available literature. The recognized activity is largely based on the effects of the broader plant extracts and the known properties of the acetogenin chemical class. beilstein-journals.orgmdpi.com

Anti-inflammatory Pathways in this compound-Related Studies

Extracts from various parts of the Annona muricata plant, including the leaves, fruit, and bark, have been shown to possess significant anti-inflammatory properties. mdpi.comresearchgate.net this compound is one of the many bioactive compounds found in this plant. researchgate.net

Preclinical studies using animal models have demonstrated that A. muricata extracts can reduce inflammation through various mechanisms. One key pathway involves the inhibition of inflammatory mediators. For instance, an ethanol (B145695) extract of the leaves was found to reduce carrageenan-induced paw edema in rats, suggesting an inhibition of substances like histamine, serotonin, bradykinin, and prostaglandins. doc-developpement-durable.org Other research has shown that fruit extracts can inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are central to the inflammatory process. researchgate.net

Furthermore, in a study related to colorectal cancer, A. muricata extract was found to downregulate key inflammatory markers involved in the Wnt signaling pathway. bau.edu.lb

The table below summarizes the key inflammatory mediators and pathways that have been shown to be inhibited by A. muricata extracts in preclinical research.

| Inhibited Mediator/Pathway | Study Context | Reference |

| Prostaglandin Synthesis | Acetic acid-induced nociception | doc-developpement-durable.org |

| Histamine, Serotonin, Bradykinin | Carrageenan-induced paw edema | doc-developpement-durable.org |

| COX-1 and COX-2 Enzymes | In vitro cyclooxygenase assay | researchgate.net |

| TNF-α, IL-6, IL-1β | Colorectal cancer model in mice | bau.edu.lb |

| iNOS, COX-2 (via Wnt pathway) | Colorectal cancer model in mice | bau.edu.lb |

These findings indicate that the anti-inflammatory effects of A. muricata are multifaceted, though the precise contribution of this compound alone to these activities requires further specific investigation. doc-developpement-durable.orgresearchgate.netbau.edu.lb

Structure Activity Relationship Sar Studies of Murisolin and Its Analogs

Influence of Stereochemistry on Biological Potency and Selectivity

The stereochemistry of murisolin and its analogs is a critical determinant of their biological activity, significantly influencing both their potency and selectivity against various cancer cell lines. The specific spatial arrangement of atoms, particularly around the tetrahydrofuran (B95107) (THF) ring and the hydroxyl groups, plays a pivotal role in the molecule's interaction with its biological targets.

Research has shown that the introduction of hydroxyl groups and their specific stereochemistry can lead to selectivity among different tumor cell lines. mdpi.comnih.gov For instance, studies on analogs have demonstrated that while some compounds show broad activity, others exhibit preferential cytotoxicity towards specific cancer types. The stereochemistry at the C4 position, for example, has been shown to be recognized by cancer cells, with fluorinated analogs displaying significant differences in cytotoxicity based on the fluorine atom's configuration. nih.gov

The relative stereochemistry of the chiral centers within the THF ring core is also crucial. Systematic synthesis and evaluation of diastereomeric THF ring moieties have revealed that the configuration between certain carbon atoms (e.g., C17-C18) can dramatically impact potency. researchgate.net Specifically, derivatives with a threo configuration at these positions have shown more potent activities than their erythro counterparts. researchgate.net This highlights the precise geometric requirements for effective binding to the target, believed to be Complex I of the mitochondrial respiratory chain. mdpi.comnih.gov

Furthermore, the absolute configuration of hydroxyl groups on the alkyl chain can influence activity. For example, muricin B, which possesses an S-configuration at the C-4 hydroxyl group, represents a departure from the more common R-configuration found in many bioactive acetogenins (B1209576). thieme-connect.com The total synthesis of this compound and its unnatural stereoisomers has confirmed the importance of the natural stereochemical arrangement for maximum potency. beilstein-journals.org

The following table summarizes the influence of stereochemical variations on the biological activity of selected this compound analogs.

| Compound/Analog | Stereochemical Feature | Observation | Reference(s) |

| Dihydroxyl polyether analogs | Stereochemistry of dihydroxyl groups near ether bonds | Yielded selectivity among tumor cell lines (HT-29, HCT-8 vs. Bel-7402). | mdpi.comnih.gov |

| C4-fluorinated solamin analogs | Stereochemistry of fluorine at C4 | (4R)-hydroxyl analog was 15 times more potent than the (10R)-hydroxyl analog, implying stereochemical recognition. | nih.gov |

| Diastereomeric THF ring derivatives | threo vs. erythro configuration between C17-C18 | threo isomers showed more potent antiproliferative activities. | researchgate.net |

| Muricin B | S-configuration at C-4 hydroxyl | A naturally occurring variation from the typical R-configuration. | thieme-connect.com |

Significance of the Tetrahydrofuran Ring System and its Configuration

The tetrahydrofuran (THF) ring is a hallmark structural feature of this compound and many other annonaceous acetogenins, and its presence and configuration are fundamental to their potent biological activity. nih.govfrontiersin.org This heterocyclic system, along with its flanking hydroxyl groups, is believed to be a key interaction domain with the mitochondrial complex I, the primary molecular target of these compounds. mdpi.comnih.gov

The number of THF rings and their relative placement (e.g., mono-THF, adjacent bis-THF, non-adjacent bis-THF) significantly impacts cytotoxicity. thieme-connect.combeilstein-journals.org this compound is a mono-THF acetogenin (B2873293). beilstein-journals.org Studies comparing mono-THF and bis-THF analogs have revealed that bis-THF compounds are often more potent inhibitors of complex I. thieme-connect.comresearchgate.net This suggests a cooperative effect of the multiple rings in binding to the enzyme.

The hydroxyl groups flanking the THF ring are also critical for activity. Their presence and specific stereochemical orientation are thought to facilitate hydrogen bonding interactions within the target binding site, thereby anchoring the inhibitor. frontiersin.org Modifications or removal of these hydroxyl groups typically result in a substantial loss of potency.

The table below outlines the significance of the THF ring system based on various studies.

| Structural Feature | Observation | Significance | Reference(s) |

| Mono-THF vs. Bis-THF | Bis-THF ring analogs are generally more potent inhibitors of complex I than mono-THF analogs. | The number of THF rings contributes significantly to the overall inhibitory effect. | thieme-connect.comresearchgate.net |

| THF Ring Stereoconfiguration | The threo/trans/threo configuration in this compound is crucial for its high biological activity. | Precise spatial arrangement of the THF ring system is required for optimal target interaction. | nih.govbeilstein-journals.org |

| Flanking Hydroxyl Groups | Presence and stereochemistry of hydroxyl groups adjacent to the THF ring are essential for potent activity. | These groups likely participate in key hydrogen bonding interactions at the binding site. | frontiersin.org |

| cis vs. trans Ring Junction | Synthesis of both trans- and cis-fused this compound isomers showed the importance of the natural trans configuration. | The geometry of the ring fusion affects the overall conformation and binding affinity. | beilstein-journals.org |

Role of the Gamma-Lactone Moiety in Biological Activity

The α,β-unsaturated γ-lactone moiety at one end of the long aliphatic chain is a characteristic and essential feature for the high biological activity of this compound and other annonaceous acetogenins. mdpi.comnih.gov This electrophilic group is believed to play a crucial role in the interaction with the target enzyme, mitochondrial complex I.

Several studies have confirmed that both the THF ring system and the γ-lactone ring act in a cooperative manner to inhibit the enzyme. thieme-connect.comthieme-connect.com The lactone itself is thought to be a key binding element. The replacement of the α,β-unsaturated-γ-lactone with other heterocyclic systems has been explored to understand its importance. While some replacements, like a benzimidazole (B57391) analogue, have shown potent inhibitory activity, many modifications lead to a decrease in potency, highlighting the specific role of the lactone structure. nih.gov

The methyl group on the γ-lactone ring has also been found to be critical for potent inhibition of complex I. nih.gov Synthesis of analogs where this methyl group is altered or replaced has demonstrated its importance, suggesting it may be involved in a specific hydrophobic interaction or steric fit within the binding site. nih.gov

Furthermore, the α,β-unsaturation in the lactone ring is significant. Reduction of this double bond, which can occur during certain synthetic manipulations, generally leads to a decrease in cytotoxic activity. dovepress.com This suggests that the Michael-acceptor character of the unsaturated lactone might be important for its mechanism of action, possibly through covalent interaction with a nucleophilic residue in the target protein, although non-covalent interactions are also considered key.

The table below summarizes findings on the role of the gamma-lactone moiety.

| Lactone Feature | Observation | Implication for Activity | Reference(s) |

| Presence of γ-lactone | Acts cooperatively with the THF ring for potent enzyme inhibition. | Essential component for high biological potency. | mdpi.comthieme-connect.comthieme-connect.com |

| α,β-Unsaturation | Reduction of the double bond generally decreases cytotoxicity. | The electrophilic nature of the unsaturated system is important for activity. | dovepress.com |

| Methyl group on the ring | The methyl group is critical for potent inhibition of complex I. | Important for specific steric or hydrophobic interactions at the target site. | nih.gov |

| Replacement of the lactone | Replacement with other heterocycles often reduces potency, though some exceptions exist. | The specific structure of the γ-lactone is highly optimized for binding. | nih.gov |

Impact of Alkyl Chain Length and Hydroxyl Group Positions

The long aliphatic chain connecting the central THF ring system to the terminal γ-lactone is not merely a passive spacer; its length and the position of any hydroxyl groups along it significantly influence the biological activity of this compound and its analogs. mdpi.comresearchgate.net

The length of the alkyl spacer between the THF ring and the γ-lactone is a critical determinant of potency. thieme-connect.comthieme-connect.com Studies on various analogs have shown that there is an optimal length for this spacer, which for some of the most potent acetogenins is around 13 carbon atoms. thieme-connect.comthieme-connect.com This suggests that the distance between the two key binding moieties (the THF core and the lactone) must be precise to allow for simultaneous and optimal interaction with their respective binding sites on the target enzyme. Analogs with either shorter or longer alkyl chains have demonstrated reduced cytotoxicity. mdpi.com

The position and stereochemistry of hydroxyl groups on this alkyl chain also play a modulatory role in the activity and selectivity of these compounds. mdpi.com this compound itself has hydroxyl groups at specific positions (C-4, C-15, C-20). psu.edu The introduction of additional hydroxyl groups or shifting the position of existing ones can alter the molecule's hydrophilic-lipophilic balance and its ability to form hydrogen bonds, thereby affecting its interaction with the target protein and its passage through cell membranes. For instance, the introduction of hydroxyl groups near the ether bonds of some analogs resulted in selectivity against certain cancer cell lines. mdpi.comnih.gov Conversely, some analogs with simplified structures lacking these hydroxyl groups showed diminished or no activity. mdpi.com

The cytotoxicity of asimicin-type acetogenins, which are structurally related to this compound, has been shown to be strongly related to their conformation within the cell membrane, which is in turn influenced by the length of the alkyl chain between the THF rings and the lactone ring. acs.org This indicates that the alkyl chain's properties affect not just target binding but also the compound's ability to reach its target within the cell.

The table below details the impact of the alkyl chain and hydroxyl group positioning.

| Structural Feature | Observation | Significance for Activity | Reference(s) |

| Alkyl spacer length | An optimal length of ~13 carbons between the THF and lactone moieties is associated with high potency. | The distance between the key binding regions is critical for effective enzyme inhibition. | mdpi.comthieme-connect.comthieme-connect.com |

| Hydroxyl group positions | The presence and location of hydroxyls on the alkyl chain influence potency and selectivity. | Affects hydrophilic-lipophilic balance and potential for specific hydrogen bonding. | mdpi.comnih.gov |

| Number of hydroxyl groups | This compound has three hydroxyl groups; variations in number can alter activity. | Modulates the overall polarity and interaction profile of the molecule. | psu.edu |

| Alkyl chain and membrane conformation | Chain length influences how the molecule orients itself in the cell membrane. | Affects the ability of the compound to reach its intracellular target. | acs.org |

Identification of Key Pharmacophores for Optimized Efficacy

The identification of the key pharmacophores of this compound and related annonaceous acetogenins is crucial for designing simplified, more potent, and potentially more drug-like analogs. plos.orgnih.gov A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For annonaceous acetogenins, the key pharmacophoric features are generally recognized as the THF ring system with its flanking hydroxyls and the terminal α,β-unsaturated γ-lactone. frontiersin.org

The spatial relationship between these two key moieties is a critical aspect of the pharmacophore. The long alkyl chain acts as a spacer, and its length and flexibility are essential for positioning the THF and lactone regions correctly within the enzyme's binding site. researchgate.net The optimal distance between these groups, as determined by SAR studies, is a key parameter in pharmacophore models.

Pharmacophore modeling has been used to guide the synthesis of novel analogs. tandfonline.com For example, mimetic compounds have been designed where the THF ring system is replaced by a simpler ethylene (B1197577) glycol ether unit, while retaining the essential functionalities. plos.org Some of these mimetics, like AA005, have shown potent biological activity, demonstrating that the core THF structure can be successfully replaced if the key pharmacophoric interactions are maintained. plos.org

Further studies have explored replacing the γ-lactone with other heterocycles or modifying the linker between the core units. researchgate.netnih.gov For instance, hybrid molecules connecting the THF-bearing alkyl chain to a pyrazole (B372694) moiety via an amide linker have shown very potent and selective activity against some cancer cell lines. researchgate.netresearchgate.net This indicates that the linker itself can be a key pharmacophoric element, not just a passive spacer. The nitrogen atom in the linker of some of these hybrid analogs was found to be crucial for inhibiting cancer cell growth. nih.gov

These studies collectively contribute to a refined understanding of the acetogenin pharmacophore, which can be summarized as:

A central, stereochemically-defined oxygenated core (typically a THF or bis-THF system).

A terminal electrophilic moiety (typically an α,β-unsaturated γ-lactone).

A hydrocarbon spacer of optimal length and flexibility connecting the core and terminal groups.

Specific hydrogen bond donor/acceptor groups (hydroxyls) at defined positions.

This detailed pharmacophore model is an invaluable tool for the rational design and virtual screening of new anticancer agents based on the this compound scaffold. nih.govnih.gov

| Pharmacophoric Feature | Description | Role in Efficacy | Reference(s) |

| THF Ring System | Central heterocyclic core with specific stereochemistry and flanking hydroxyls. | Primary binding element, interacts with a key region of the target enzyme. | mdpi.comnih.gov |

| γ-Lactone Moiety | Terminal α,β-unsaturated γ-lactone. | Essential for potent cytotoxicity, likely a key binding/reactive site. | mdpi.comnih.gov |

| Alkyl Spacer | Long hydrocarbon chain connecting the THF and lactone moieties. | Provides the optimal distance and flexibility for the two main binding groups to interact with the target. | mdpi.comthieme-connect.comthieme-connect.com |

| Linker Group in Hybrids | Amide or other functional groups connecting the THF-alkyl chain to other moieties (e.g., pyrazole). | Can be a crucial pharmacophoric element influencing potency and selectivity. | researchgate.netnih.govresearchgate.net |

| Hydroxyl Groups | Positioned on the alkyl chain and flanking the THF ring. | Act as key hydrogen bond donors/acceptors, contributing to binding affinity and specificity. | mdpi.comnih.gov |

Future Perspectives and Research Directions for Murisolin

Design and Synthesis of Simplified Murisolin Analogs with Retained or Enhanced Activity

A key area of future research involves the design and synthesis of simplified this compound analogs. Given the structural complexity of natural acetogenins (B1209576), including this compound, simplifying the structure while retaining or enhancing biological activity is a significant goal. beilstein-journals.orgnih.gov This involves exploring structural modifications, such as alterations to the THF ring system or the attached alkyl chain, to identify the minimal structural requirements for activity. Studies on other acetogenins have shown that simplified structures, such as those with ethylene (B1197577) glycol or catechol ethers replacing the bis-THF core, can still exhibit cytotoxic activity, although sometimes with reduced potency compared to the natural compounds. nih.gov The synthesis of fluorinated analogs, for instance, has been explored for other acetogenins like solamin (a C2'-hydroxy solamin), highlighting the potential for introducing functional groups to modulate activity and stability. jst.go.jp Future work will likely focus on systematic structural-activity relationship (SAR) studies based on these simplified designs to develop more accessible and potentially more potent or selective compounds. beilstein-journals.org

Development of Novel and Efficient Synthetic Pathways for Scalable Production

The total synthesis of complex natural products like this compound is often challenging and can involve multiple steps, impacting the feasibility of large-scale production. beilstein-journals.org Developing novel and efficient synthetic pathways is crucial for providing sufficient material for extensive biological evaluation and potential therapeutic development. Several total syntheses of this compound and related acetogenins have been reported, employing various strategies such as asymmetric alkynylation, Sonogashira coupling, and Sharpless asymmetric epoxidation and dihydroxylation. beilstein-journals.orgjst.go.jp Despite these advancements, there is a continuous need for more convergent, efficient, and scalable synthetic routes. beilstein-journals.org Future research will likely explore new synthetic methodologies, potentially utilizing techniques like metal-catalyzed reactions or C-H functionalization, to streamline the synthesis and improve yields, making this compound and its analogs more accessible for research and development. researchgate.netresearchgate.net

Advanced Mechanistic Elucidation of Broader Biological Activities

While this compound and other annonaceous acetogenins are known to be potent inhibitors of mitochondrial complex I, leading to ATP depletion and apoptosis in cancer cells, a more advanced and comprehensive understanding of their broader biological activities and underlying mechanisms is needed. beilstein-journals.orgnih.govmdpi.com Research indicates a range of activities for Annona muricata extracts and isolated acetogenins, including pesticidal, antifeedant, antiprotozoal, immunosuppressive, anti-inflammatory, antioxidant, and antimicrobial effects. beilstein-journals.orgontosight.aimdpi.com Future studies should aim to precisely delineate the molecular targets and pathways modulated by this compound for each observed activity. This could involve detailed biochemical assays, cell-based studies, and potentially in vivo models to fully understand how this compound interacts with biological systems beyond mitochondrial complex I inhibition. beilstein-journals.orgnih.gov Understanding these mechanisms can help identify new therapeutic applications and guide the rational design of analogs with specific activities.

Application of Omics Technologies (e.g., Metabolomics) in this compound Research

The application of omics technologies, particularly metabolomics, holds significant potential for advancing this compound research. Metabolomics, the comprehensive analysis of metabolites within biological samples, can provide insights into the metabolic changes induced by this compound treatment in cells or organisms. humanspecificresearch.orguninet.edubioplatforms.comnih.gov By analyzing the metabolic profiles, researchers can gain a deeper understanding of how this compound affects various metabolic pathways, identify potential biomarkers of response or resistance, and uncover previously unknown mechanisms of action. uninet.edunumberanalytics.com Integrating metabolomics data with other omics data, such as genomics, transcriptomics, and proteomics, can provide a more holistic view of the biological systems affected by this compound. humanspecificresearch.orgbioplatforms.comnumberanalytics.com This integrated approach can help in identifying key regulatory networks and pathways, leading to a more complete picture of this compound's biological effects. numberanalytics.com Future research should leverage these powerful technologies to explore the complex interactions between this compound and biological systems. nih.gov

Addressing Research Gaps and Translational Challenges in this compound Studies

Several research gaps and translational challenges need to be addressed to move this compound from basic research towards potential clinical applications. One significant gap is the need for more systematic and robust preclinical studies to fully evaluate the efficacy and safety of this compound and its analogs. nih.gov While in vitro studies have shown promising results, more in vivo studies are required to assess their pharmacokinetics, pharmacodynamics, and potential toxicity. ontosight.ai Translational challenges include bridging the gap between academic research and clinical development, which often involves navigating complex regulatory frameworks and securing funding for clinical trials. frontiersin.orgwhiterose.ac.ukfuturebridge.com There is also a need for standardized methods for isolating and characterizing this compound from natural sources and for quality control of synthetic preparations. Addressing these challenges requires collaborative efforts between academic institutions, industry, and regulatory bodies to facilitate the translation of promising research findings into tangible therapeutic benefits. frontiersin.orgwhiterose.ac.uk

Q & A

Q. What established protocols are recommended for synthesizing Murisolin in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as annulation or stereoselective alkylation. Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst) and ensuring purity through recrystallization or chromatography. Experimental protocols should align with reproducibility standards, including detailed descriptions of reagents, stoichiometry, and purification methods. For example, the Beilstein Journal of Organic Chemistry mandates that synthetic procedures for novel compounds include spectral data, yields, and purity metrics .

Q. Which spectroscopic techniques are essential for confirming this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Infrared (IR) spectroscopy can verify functional groups. For reproducibility, researchers should report solvent systems, calibration standards, and spectral interpretation methods. Cross-referencing with literature data for known analogs is advised to validate assignments .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting specific pathways (e.g., cytotoxicity, enzyme inhibition). Use dose-response curves to determine IC₅₀ values and include positive/negative controls. Ensure cell line selection aligns with this compound’s hypothesized mechanism (e.g., cancer cell lines for apoptosis studies). Document assay conditions (e.g., incubation time, cell density) per guidelines for methodological transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Systematic meta-analyses of existing data should assess variables like assay conditions, compound purity, and cell line specificity. Replicate experiments under standardized protocols and use statistical tools (e.g., ANOVA) to identify confounding factors. Contradictions may arise from differences in solvent carriers (e.g., DMSO concentration affecting cell viability) or batch-to-batch variability in compound synthesis .

Q. What computational strategies are effective for predicting this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding affinities and conformational stability with target proteins. Validate predictions using site-directed mutagenesis or competitive binding assays. Reference force fields (e.g., CHARMM) and solvent models must align with the biological environment under study .

Q. What experimental controls are critical when investigating this compound’s mechanism of action in in vivo models?

Include sham-treated controls, vehicle controls (e.g., solvent-only), and positive controls (e.g., known inhibitors). Monitor pharmacokinetic parameters (bioavailability, half-life) and off-target effects via toxicity panels. Adhere to ethical guidelines for animal studies, including randomization and blinding to reduce bias .

Methodological Guidance Tables

Q. Table 1: Key Parameters for this compound Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.